![molecular formula C11H12FN3O B2552695 2-[1-(4-氟-2-甲基苯基)三唑-4-基]乙醇 CAS No. 1248179-03-4](/img/structure/B2552695.png)

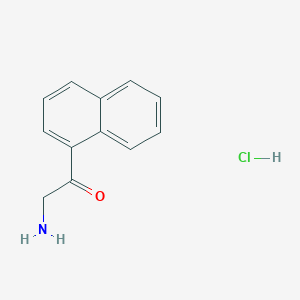

2-[1-(4-氟-2-甲基苯基)三唑-4-基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

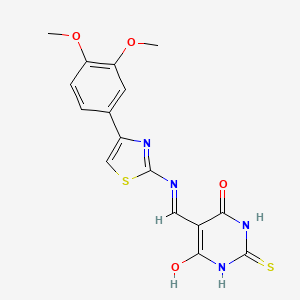

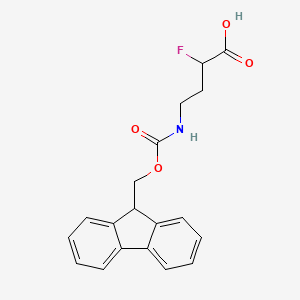

The compound 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol is a derivative of 1,2,4-triazole, which is a heterocyclic compound that has garnered interest in various fields such as agricultural and medicinal chemistry due to its herbicidal and antifungal activities . The structure of this compound is characterized by the presence of a triazole ring, which is known to interact with various other functional groups to form compounds with significant biological activities.

Synthesis Analysis

The synthesis of related triazole compounds involves the generation of a carbanion from a triazole precursor, which is then condensed with carbonyl compounds to yield a variety of 2-(1H-1,2,4-triazol-1-yl)ethanols . For instance, the synthesis of a similar compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was achieved by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide . This demonstrates the versatility of triazole chemistry in generating a wide range of substituted compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and elemental analysis . For example, the crystal structure of a related compound was determined to belong to the orthorhombic space group with specific bond angles and distances that contribute to the stability of the molecule through intermolecular hydrogen bonding .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including alkylation and reduction, to form secondary alcohols with potential biological activity . The alkylation reaction typically involves the introduction of an alkyl group to the triazole ring, followed by the reduction of the ketone to an alcohol. These reactions are crucial for the modification of the triazole core and the generation of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the triazole ring. These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent. The density, crystal system, and molecular weight are some of the characteristics that are meticulously analyzed to understand the behavior of these compounds .

科学研究应用

(1H‐1,2,4‐三唑‐1‐基)甲基碳负离子的选择性生成和与羰基化合物的缩合

2-(1H-1,2,4-三唑-1-基)乙醇,包括与2-[1-(4-氟-2-甲基苯基)三唑-4-基]乙醇类似的化合物,由于其除草剂和抗真菌活性,在农业和医药化学中备受关注。Lassalas 等人 (2017) 的一项研究开发了一种获得这些取代三唑的方法,突出了它们在为疾病控制和农业中的潜在应用创造不同分子的重要性 Lassalas 等人,2017。

合成和晶体结构

梁 (2009) 详细介绍了一种相关化合物的合成和晶体结构,展示了在生成可能成为新材料或药物基础的复杂结构方面的方法学进步。这项研究强调了在开发具有特定功能的新化合物中结构理解的重要性 徐梁。

Zn2+ 探针中的配位和荧光

Hendrickson 等人 (2003) 对 Zn2+ 探针的配位和荧光的研究提供了对三唑衍生物生化应用的见解。他们对细胞内 Zn2+ 探针 Zinquin A 的研究证明了基于三唑的化合物在生物传感和成像中的潜力,为诊断工具的开发指明了一条途径 Hendrickson 等人,2003。

摩擦学性能和摩擦化学分析

Yan 等人 (2014) 对新型硼酸酯(包括 2-(2-(4-十二烷基苯氧基)-1, 3, 6, 2-二恶杂硼杂环己烷-6-基)乙醇)的摩擦学性能和摩擦化学分析的研究,突出了三唑衍生物在增强润滑性能中的应用。这项研究可能会导致开发出适用于各种工业应用的优质润滑剂,展示了三唑化合物的多功能性 J. Yan 等人,2014。

合成和抗菌评价

Jagadale 等人 (2020) 合成了新型噻唑基-1,2,3-三唑基-醇衍生物并对其抗菌特性进行了评估,展示了三唑衍生物应用的另一个方面。这项研究表明,这些化合物可能是开发新型抗菌剂的主要候选者,突出了其潜在的药用应用 S. Jagadale 等人,2020。

作用机制

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to exhibit promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

安全和危害

While specific safety and hazard information for “2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol” is not available, it is generally recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .

未来方向

属性

IUPAC Name |

2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O/c1-8-6-9(12)2-3-11(8)15-7-10(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOASKWRWXZWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=C(N=N2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)

![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)